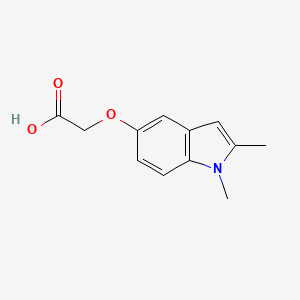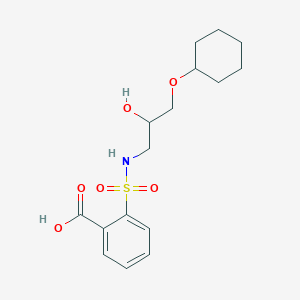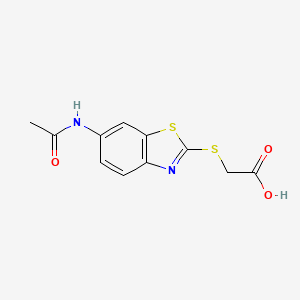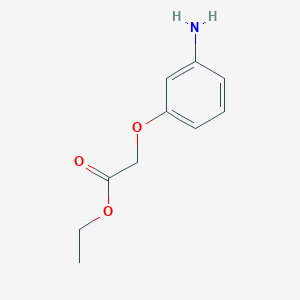
Ethyl 2-(3-aminophenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-aminophenoxy)acetate typically involves the reaction of 3-aminophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl bromoacetate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various derivatives, such as ethyl 2-(3-hydroxyphenoxy)acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethyl 2-(3-hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetate derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-aminophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-aminophenoxy)acetate: Similar structure but with the amino group at the fourth position.
Ethyl 2-(2-aminophenoxy)acetate: Similar structure but with the amino group at the second position.
Ethyl 2-(3-hydroxyphenoxy)acetate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness: Ethyl 2-(3-aminophenoxy)acetate is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. The specific placement of the amino group at the third position allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5544-78-5 |
|---|---|
Formule moléculaire |
C10H14ClNO3 |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
ethyl 2-(3-aminophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H |
Clé InChI |
REIKFBSNZOQHFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=CC(=C1)N |
SMILES canonique |
CCOC(=O)COC1=CC=CC(=C1)N.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

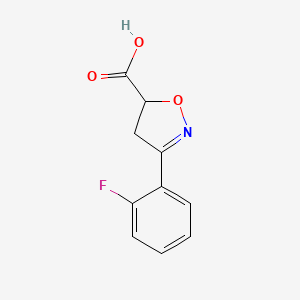
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
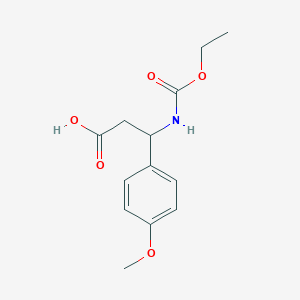
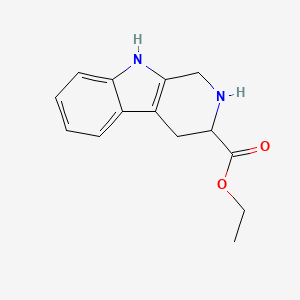
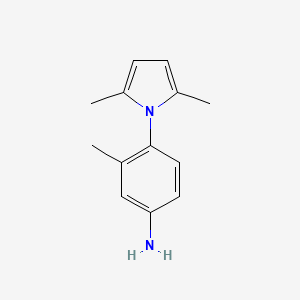



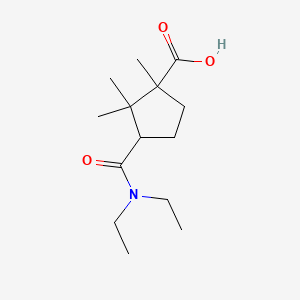
![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)
